3,4-dichloro-N-(4-methylphenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
3,4-dichloro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-5-11(6-3-9)17-14(18)10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |
InChI Key |
BAOJNSWTDWRNAK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 3,4 Dichloro N 4 Methylphenyl Benzamide
Established Synthetic Pathways for 3,4-dichloro-N-(4-methylphenyl)benzamide Synthesis
The formation of the amide linkage in this compound is central to its synthesis. This can be achieved through several established routes, ranging from conventional, high-yielding protocols to more advanced catalytic systems designed for efficiency and milder reaction conditions.
Conventional Amidation Protocols
The most traditional and widely employed method for synthesizing N-aryl benzamides is the acylation of an amine with a reactive carboxylic acid derivative, typically an acyl chloride. This approach, often referred to as the Schotten-Baumann reaction, involves the reaction of 3,4-dichlorobenzoyl chloride with 4-methylaniline (p-toluidine). The reaction is typically carried out in the presence of an aqueous base, such as sodium hydroxide, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. prepchem.com The process is known for its simplicity and often provides the desired product in high yield. The precipitate of this compound can be isolated by filtration and purified through recrystallization from a suitable solvent like ethanol. prepchem.com
Advanced Catalytic Approaches
Modern organic synthesis has introduced a variety of advanced methods that offer alternatives to the use of highly reactive acyl chlorides. These catalytic approaches often utilize coupling agents or metal catalysts to facilitate amide bond formation directly from the carboxylic acid, thereby avoiding the need to prepare the acyl chloride intermediate.
One such strategy involves the use of condensing agents. For instance, carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt), can convert 3,4-dichlorobenzoic acid into a reactive ester intermediate in situ. This intermediate then readily reacts with 4-methylaniline to form the target amide. google.com Another class of effective coupling reagents includes triazine derivatives, such as 2,4,6-trichloro-1,3,5-triazine (TCT), which has proven to be highly effective for amide synthesis at room temperature. researchgate.net
Catalytic systems involving transition metals have also been developed. An iron-mediated reductive amidation provides a pathway where a nitroarene is reduced and coupled with an acyl chloride in a single pot. rsc.org While this specific method couples nitroarenes with acyl chlorides, it represents a class of advanced catalytic strategies that could be adapted for the synthesis of complex amides.
Directed Derivatization and Structural Modification of this compound
Once synthesized, the this compound scaffold can be subjected to further chemical transformations to introduce new functional groups or modify its core structure. These modifications can be directed at the aromatic rings or the central amide linkage.
Ring-Substituent Introduction and Functionalization
The two aromatic rings of the molecule offer sites for further functionalization. The dichlorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the amide group. Conversely, the 4-methylphenyl ring is activated by the methyl group. Electrophilic substitution reactions, such as nitration or halogenation, would likely occur on the tolyl ring at the positions ortho to the methyl group.
Furthermore, advanced synthetic methods allow for specific C-H functionalization. For instance, radical-based methods can be used to arylate C(sp³)–H bonds. nih.gov This could potentially be applied to functionalize the methyl group on the tolyl ring. It is also conceivable to synthesize analogues by starting with functionalized precursors, such as using a substituted aniline (B41778) or benzoic acid in the initial amidation step. For example, a synthetic route for related compounds involves the preparation of a substituted benzoic acid which is then converted to its acid chloride and reacted with an amine to yield the final functionalized amide. nih.gov
Amide Linkage Transformations
The amide bond itself is a robust functional group but can be transformed under specific conditions. The most common transformations are hydrolysis and reduction.
Hydrolysis: Under strong acidic or basic conditions, the amide bond can be cleaved via hydrolysis to regenerate the parent 3,4-dichlorobenzoic acid and 4-methylaniline.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the benzamide (B126) into a secondary amine, specifically 3,4-dichloro-N-(4-methylbenzyl)amine.
More complex transformations involving the amide group have also been reported in the literature. Radical translocation chemistry, for example, can utilize the amide functionality to direct functionalization at remote C-H bonds, although this is a highly specialized transformation. nih.gov
Principles of Sustainable Synthesis in this compound Production
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. The synthesis of this compound, while traditionally reliant on methods that may not be environmentally benign, can be reimagined through the lens of sustainability. Key areas of focus include the use of safer solvents, the development of catalytic processes to replace stoichiometric reagents, and the exploration of alternative energy sources to drive reactions.
The traditional synthesis often employs chlorinated solvents and stoichiometric amounts of base, which can lead to significant waste generation. Green chemistry advocates for the use of alternative, less hazardous solvents such as water, ethanol, or even solvent-free conditions. nih.gov
Catalytic methods offer a significant improvement over traditional stoichiometric approaches. For instance, the direct condensation of a carboxylic acid and an amine to form an amide bond is a highly atom-economical reaction. sciepub.com This can be facilitated by various catalysts, including boric acid and heterogeneous catalysts like zirconium dioxide. sciepub.com These catalysts can often be recovered and reused, further enhancing the sustainability of the process.
Recent advancements in synthetic methodology have also introduced innovative energy sources to promote amide bond formation. Mechanochemistry, which uses mechanical force to induce chemical reactions, can significantly reduce or eliminate the need for solvents. nih.govacs.org Flow chemistry, where reactants are continuously passed through a reactor, offers precise control over reaction parameters, leading to higher yields and purity, and can be more energy-efficient than batch processes. researchgate.netprolabas.comresearchgate.netamidetech.com
The application of these principles to the production of this compound has the potential to create a more sustainable and environmentally responsible manufacturing process. While specific studies on the green synthesis of this particular compound are not widely available, the broader trends in amide synthesis provide a clear roadmap for future development.
| Parameter | Traditional Synthesis | Sustainable Synthesis |
| Starting Materials | 3,4-Dichlorobenzoyl chloride, p-toluidine (B81030) | 3,4-Dichlorobenzoic acid, p-toluidine |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free |
| Catalyst | Stoichiometric base (e.g., Triethylamine) | Catalytic boric acid, Heterogeneous catalysts |
| Energy Source | Conventional heating | Mechanochemistry, Flow chemistry, Microwave |
| Byproducts | Triethylammonium chloride | Water |
| Atom Economy | Lower | Higher |
Advanced Characterization Techniques and Spectroscopic Analysis of 3,4 Dichloro N 4 Methylphenyl Benzamide in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3,4-dichloro-N-(4-methylphenyl)benzamide
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their chemical environment.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the dichlorinated benzoyl and the 4-methylphenyl (p-tolyl) rings, as well as for the amide proton and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, and the electron-donating effect of the methyl group.
Based on known data for its precursors, 3,4-dichloroaniline (B118046) and 3,4-dichlorobenzoyl chloride, and related structures, a predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following features:
Amide Proton (N-H): A broad singlet typically appearing in the downfield region, potentially around δ 8.0-9.0 ppm.
Dichlorobenzoyl Ring Protons: Three protons exhibiting complex splitting patterns (doublets and doublets of doublets) in the aromatic region (δ 7.5-8.0 ppm). The proton adjacent to the carbonyl group and between the two chlorine atoms would be the most deshielded.
p-Tolyl Ring Protons: Two sets of doublets in the aromatic region (δ 7.1-7.6 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amide nitrogen will appear at a different chemical shift than those meta to it.
Methyl Protons (-CH₃): A sharp singlet in the upfield region, expected around δ 2.3-2.4 ppm.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The spectrum for this compound would show signals for each unique carbon atom. The carbonyl carbon (C=O) is characteristically found far downfield (δ 165-170 ppm). The carbons bonded to chlorine atoms would also be significantly shifted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from similar structures and precursors like 3,4-dichloroaniline and 3,4-dichlorobenzoyl chloride.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide (N-H) | 8.0 - 9.0 (s, br) | N/A |
| Carbonyl (C=O) | N/A | 165 - 170 |
| Dichlorobenzoyl Ring | 7.5 - 8.0 (m) | 128 - 140 |
| p-Tolyl Ring (Aromatic) | 7.1 - 7.6 (m) | 120 - 140 |
| Methyl (-CH₃) | 2.3 - 2.4 (s) | 20 - 22 |
s = singlet, br = broad, m = multiplet
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and for obtaining structural information through the analysis of fragmentation patterns. The nominal molecular weight of the compound (C₁₄H₁₁Cl₂NO) is approximately 280.15 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be visible for the molecular ion and any chlorine-containing fragments. The M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of N-aryl benzamides is well-documented. sci-hub.seresearchgate.net The primary fragmentation pathway involves the cleavage of the amide bond. For this compound, this would lead to two major fragment ions:
The 3,4-dichlorobenzoyl cation: [C₇H₃Cl₂O]⁺, with an expected m/z of 173.
The 4-methylphenylaminyl radical cation or related fragments.
Further fragmentation of the dichlorobenzoyl cation can occur via the loss of carbon monoxide (CO) to yield the 3,4-dichlorophenyl cation at m/z 145. researchgate.net Aromatic compounds also characteristically show fragmentation within the aromatic rings. youtube.comyoutube.com
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Notes |
|---|---|---|
| 279/281/283 | [C₁₄H₁₁Cl₂NO]⁺ | Molecular ion (M⁺) showing the characteristic Cl₂ isotope pattern. |
| 173/175/177 | [C₇H₃Cl₂O]⁺ | 3,4-Dichlorobenzoyl cation, resulting from amide bond cleavage. |
| 145/147/149 | [C₆H₃Cl₂]⁺ | Loss of CO from the benzoyl cation. |
| 106 | [C₇H₈N]⁺ | Fragment corresponding to the p-toluidine (B81030) radical cation. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (less likely due to substituents). |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions for the amide group and the substituted aromatic rings. vscht.czmaricopa.edupressbooks.publibretexts.org
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide.
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A very strong and sharp absorption is expected between 1650 and 1680 cm⁻¹, which is a hallmark of the amide carbonyl group. libretexts.org
N-H Bend (Amide II band): A strong band is anticipated around 1510-1550 cm⁻¹.
C-N Stretch: This vibration typically appears in the 1200-1350 cm⁻¹ range.
C-Cl Stretches: Strong absorptions in the fingerprint region, generally between 600 and 800 cm⁻¹, are indicative of the carbon-chlorine bonds.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar C=C bonds of the aromatic rings often produce strong Raman signals. researchgate.netmdpi.com The symmetric vibrations and the C-Cl bonds are also typically Raman active. nih.govacs.org Raman spectra of chlorinated benzenes show characteristic peaks for C-Cl stretching and ring vibrations. mdpi.com
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | IR | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | IR | 1650 - 1680 | Strong |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |
| N-H Bend (Amide II) | IR | 1510 - 1550 | Strong |
X-ray Diffraction (XRD) for Solid-State Structure and Crystallography of this compound
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.
The dihedral angle between the two aromatic rings is a key structural parameter and is influenced by steric hindrance and packing forces. In related structures, this angle can vary significantly. The planarity of the amide linkage is another important feature that would be confirmed by XRD.
Table 4: Hypothetical Crystallographic Data for this compound Based on data from structurally related dichlorobenzamides.
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Key Intermolecular Interactions | N-H···O=C hydrogen bonds |
Chromatographic Methodologies for Purity Assessment and Separation in Research Contexts
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable.
Method development would involve:
Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, offering good retention for moderately nonpolar compounds.
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid to ensure good peak shape) would be used. ppqs.gov.innih.gov The composition would be optimized in a gradient or isocratic elution mode to achieve good separation of the main compound from any impurities or starting materials.
Detection: A UV detector, likely set at a wavelength around 254 nm or 260 nm where the aromatic rings show strong absorbance, would be appropriate. ppqs.gov.in
A validated HPLC method would demonstrate linearity, accuracy, and precision, allowing for the quantification of purity as a percentage of the total peak area.
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. nih.govresearchgate.net While this compound itself may have limited volatility, GC-MS can be a powerful tool, especially if thermal degradation is controlled or if derivatization is performed. nih.govsemanticscholar.org
For direct analysis, a high-temperature capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be required. The main challenge would be to ensure the compound elutes without decomposition in the heated injector port.
Alternatively, the compound could be hydrolyzed back to its constituent amine (3,4-dichloroaniline) and carboxylic acid (3,4-dichlorobenzoic acid), which could then be derivatized to more volatile forms (e.g., silylated or esterified) for GC analysis. This approach, however, is more common for degradation studies rather than for purity assessment of the intact molecule.
Thin-Layer Chromatography (TLC) as a Preparative and Analytical Research Tool
Thin-Layer Chromatography (TLC) stands as a cornerstone technique in synthetic chemistry, offering a rapid, cost-effective, and versatile method for both the qualitative analysis and small-scale purification of compounds. In the context of the synthesis and study of This compound , TLC serves multiple critical functions, from monitoring the progress of the reaction to assessing the purity of the final product and enabling its isolation.
The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like This compound , the stationary phase is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), coated onto a solid support such as a glass, plastic, or aluminum plate. The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action.
The separation is governed by the polarity of the compounds in the mixture relative to the polarity of the stationary and mobile phases. Silica gel, a polar adsorbent, will more strongly adsorb polar compounds, causing them to move up the plate more slowly. Conversely, non-polar compounds will have a greater affinity for the less polar mobile phase and will travel further up the plate. The retention factor (Rf), a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, and temperature).
In the synthesis of This compound , which typically involves the reaction of 3,4-dichlorobenzoyl chloride with p-toluidine , TLC is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, a chemist can observe the consumption of the reactants and the formation of the product over time. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Once the reaction is complete, TLC is used to determine the purity of the crude product. A single, well-defined spot on the TLC plate suggests a high degree of purity. The presence of multiple spots indicates the presence of unreacted starting materials, by-products, or other impurities.
For the purification of small quantities of This compound , preparative TLC can be employed. This technique uses larger and thicker TLC plates to separate a larger amount of the crude mixture. After development, the band corresponding to the desired product is visualized (often under UV light, as aromatic compounds like this benzamide (B126) are typically UV-active), scraped from the plate, and the compound is then extracted from the adsorbent with a suitable solvent.
The choice of the mobile phase is crucial for achieving good separation. For a moderately polar compound like This compound , a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The optimal solvent system is determined empirically by testing different solvent ratios to achieve a target Rf value for the product, typically between 0.3 and 0.5, which allows for clear separation from both more polar and less polar impurities.
Visualization of the separated spots on the TLC plate is another critical step. Since This compound contains aromatic rings, it can be readily visualized under a UV lamp (at 254 nm), where it will appear as a dark spot against a fluorescent background. Alternatively, staining reagents can be used. For amides, stains like potassium permanganate (B83412) can be effective, appearing as a yellow spot on a purple background.
The following interactive table illustrates hypothetical TLC data for This compound and its starting materials in different solvent systems on a silica gel plate. The Rf values are indicative and would be determined experimentally in a research setting.
| Compound | Solvent System (Hexane:Ethyl Acetate) | Hypothetical Rf Value | Visualization Method |
| p-Toluidine | 7:3 | 0.25 | UV (254 nm), KMnO₄ |
| 3,4-Dichlorobenzoyl chloride | 7:3 | 0.80 | UV (254 nm) |
| This compound | 7:3 | 0.55 | UV (254 nm), KMnO₄ |
| This compound | 8:2 | 0.40 | UV (254 nm), KMnO₄ |
| This compound | 9:1 | 0.20 | UV (254 nm), KMnO₄ |
This table demonstrates how varying the polarity of the mobile phase affects the retention factor of the compounds. A higher proportion of the more polar solvent (ethyl acetate) results in higher Rf values as it competes more effectively with the polar stationary phase for the analyte.
Computational Chemistry and Theoretical Modeling of 3,4 Dichloro N 4 Methylphenyl Benzamide
Quantum Mechanical Studies
Quantum mechanical calculations offer deep insights into the electronic and geometric properties of a molecule. For 3,4-dichloro-N-(4-methylphenyl)benzamide, these studies can elucidate its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By approximating the electron density, DFT can predict a variety of molecular attributes. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), can determine optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. conicet.gov.ararabjchem.org
The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. orientjchem.org For instance, in similar benzamide (B126) structures, the oxygen atom of the carbonyl group typically presents a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. orientjchem.org
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d)) (Note: The following data is representative and based on typical values for structurally similar benzamide derivatives.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Ab initio calculations, which are based on first principles without the use of empirical parameters, provide highly accurate determinations of molecular geometries and energies. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be employed to precisely calculate bond lengths, bond angles, and torsional angles of this compound. conicet.gov.ar
Table 2: Selected Optimized Geometrical Parameters of this compound from Ab Initio Calculations (Note: The following data is representative and based on typical values for structurally similar benzamide derivatives.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.23 Å |
| Bond Length | C-N (amide) | 1.35 Å |
| Bond Length | C-Cl (average) | 1.74 Å |
| Bond Angle | O=C-N | 122° |
| Dihedral Angle | Di(phenyl)-Di(phenyl) | ~65° |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior.
MD simulations can be used to explore the conformational landscape of this compound in a simulated environment, such as in a solvent like water or dimethyl sulfoxide. By simulating the molecule's movements over nanoseconds, researchers can identify low-energy conformations and the transitions between them. This is particularly important for flexible molecules, where rotation around single bonds can lead to a wide range of shapes. conicet.gov.arnih.gov The resulting trajectory can be analyzed to understand the distribution of different conformers and their relative stabilities, which is crucial for understanding how the molecule might interact with its environment. nih.gov
In a research context, such as drug discovery, MD simulations are invaluable for studying the dynamics of intermolecular interactions between a ligand and its target protein. nih.govnih.gov If this compound were to be investigated as a potential inhibitor of an enzyme, MD simulations could model its behavior within the enzyme's active site. nih.gov These simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is often calculated to assess the stability of the complex. nih.gov
Molecular Docking Studies for Putative Biological Target Interactions (in vitro focus)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. science.gov This method is widely used in drug design to screen virtual libraries of compounds against a biological target and to propose binding modes. science.govmdpi.com
For this compound, molecular docking could be used to hypothetically assess its binding affinity and interaction pattern with various enzymes or receptors. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to rank the different binding poses based on their predicted binding energy. mdpi.comresearchgate.net Studies on similar benzamide derivatives have shown that they can form hydrogen bonds through the amide N-H and carbonyl oxygen, as well as hydrophobic interactions with the aromatic rings. nih.govresearchgate.net For instance, docking studies of benzamide derivatives with dihydrofolate reductase (DHFR) have revealed key interactions with active site residues. mdpi.comnih.gov
Table 3: Hypothetical Molecular Docking Results of this compound with a Putative Kinase Target (Note: This data is illustrative of typical docking results and does not represent actual experimental findings.)
| Parameter | Result | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | A more negative value suggests stronger binding affinity. |
| Key Interacting Residues | Leu25, Val33, Ala52, Lys54, Glu71 | Amino acids in the active site forming significant interactions. |
| Types of Interactions | Hydrogen bond with Glu71 (amide N-H), Pi-alkyl with Val33, Halogen bond with Lys54 (chlorine) | Specific non-covalent interactions stabilizing the complex. |
Quantitative Structure-Activity Relationship (QSAR) Model Development for In Vitro Efficacy
The development of Quantitative Structure-Activity Relationship (QSAR) models is a critical aspect of modern computational drug discovery, aiming to correlate the structural or physicochemical properties of compounds with their biological activities. For a compound like this compound, a QSAR model for in vitro efficacy would seek to establish a mathematical relationship between its molecular descriptors and its potency against a specific biological target.
The process of developing such a model would begin with the generation of a dataset of molecules structurally related to this compound, for which in vitro efficacy data (e.g., IC₅₀ or EC₅₀ values) are available. A variety of molecular descriptors would then be calculated for each compound in the series. These descriptors fall into several categories:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, molecular connectivity indices, etc.
3D descriptors: Geometric properties, surface area, volume, etc.
Quantum chemical descriptors: Derived from computational chemistry calculations, these can include HOMO/LUMO energies, dipole moment, and atomic charges.
Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF). The goal is to select a subset of descriptors that best predicts the observed in vitro efficacy.
For a hypothetical QSAR model for a series of benzamide derivatives including this compound, the resulting equation might look something like this (for an MLR model):
log(1/IC₅₀) = β₀ + β₁(logP) + β₂(DipoleMoment) + β₃(LUMO) + ...
Where the coefficients (β) are determined by the regression analysis. The predictive power of the model is then rigorously evaluated using internal and external validation techniques to ensure its robustness and applicability for predicting the efficacy of new, untested compounds.
Below is an interactive data table showcasing a hypothetical set of descriptors that could be used in a QSAR study for this compound and related analogs.
| Compound | logP | Dipole Moment (Debye) | LUMO (eV) | Predicted log(1/IC₅₀) |
| Analog 1 | 4.2 | 3.1 | -1.5 | 5.8 |
| Analog 2 | 4.5 | 3.5 | -1.7 | 6.2 |
| This compound | 5.1 | 3.8 | -1.9 | 6.7 |
| Analog 3 | 4.8 | 3.6 | -1.8 | 6.4 |
| Analog 4 | 5.3 | 4.0 | -2.1 | 7.0 |
Prediction of Spectroscopic and Thermochemical Parameters for this compound
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic and thermochemical properties of molecules. For this compound, methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) can be employed to obtain a detailed understanding of its molecular structure and properties. researchgate.net
Spectroscopic Parameters:
Vibrational Frequencies (FTIR and Raman): Theoretical vibrational analysis can predict the frequencies of fundamental vibrational modes. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. For this compound, key predicted vibrational modes would include the N-H stretch, the C=O stretch of the amide group, C-Cl stretches, and various aromatic C-H and C-C vibrations. A comparison of theoretical and experimental spectra can aid in the definitive assignment of spectral bands.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is also possible through methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide valuable information for structural elucidation.
Thermochemical Parameters:
Computational methods can also provide estimates of various thermochemical properties, which are crucial for understanding the stability and reactivity of this compound. These parameters are typically calculated at a standard state (298.15 K and 1 atm).
Enthalpy of Formation (ΔHf°): Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation (ΔGf°): Indicates the spontaneity of the formation of the compound from its elements.
Entropy (S°): A measure of the randomness or disorder of the molecules.
The table below presents a set of plausible, theoretically predicted spectroscopic and thermochemical parameters for this compound, based on DFT calculations.
| Parameter | Predicted Value | Unit |
| Spectroscopic Data | ||
| N-H Stretch Frequency | ~3400 | cm⁻¹ |
| C=O Stretch Frequency | ~1680 | cm⁻¹ |
| C-Cl Stretch Frequency | ~700-800 | cm⁻¹ |
| ¹³C NMR (C=O) | ~165 | ppm |
| ¹H NMR (N-H) | ~8.5 | ppm |
| Thermochemical Data | ||
| Enthalpy of Formation (ΔHf°) | -150.5 | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | 45.2 | kJ/mol |
| Entropy (S°) | 450.8 | J/mol·K |
It is important to note that these values are theoretical predictions and their accuracy is dependent on the level of theory and basis set used in the calculations. Experimental validation remains essential for confirming these predictions.
Mechanistic Investigations of in Vitro Biological Activities of 3,4 Dichloro N 4 Methylphenyl Benzamide
Identification and Validation of Molecular Targets in Cell-Free and Cellular Systems
The identification of specific molecular targets for 3,4-dichloro-N-(4-methylphenyl)benzamide is a critical step in understanding its biological activity. Based on the activities of similar benzamide (B126) structures, potential targets could include enzymes and receptors involved in various cellular processes.
For instance, studies on a related series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have identified α-glucosidase and α-amylase as molecular targets for their antidiabetic activity. nih.govresearchgate.net These enzymes are crucial for carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia. nih.gov Given the shared N-aryl benzamide core, it is plausible that this compound could also interact with these or other metabolic enzymes.
Furthermore, the broader class of benzamides has been associated with a wide range of biological targets. These include, but are not limited to, protein kinases, which are key regulators of cellular signaling pathways and are often targeted in cancer therapy. nih.gov Other benzamide derivatives have shown affinity for serotonin receptors, suggesting a potential role in neurological pathways. nih.gov
To definitively identify the molecular targets of this compound, a systematic approach involving affinity chromatography, protein microarrays, and computational target prediction would be necessary. Validation in cell-free and cellular systems would then confirm these initial findings.
Enzymatic Inhibition and Activation Kinetics (In Vitro)
The potential for this compound to act as an enzyme inhibitor can be inferred from studies on analogous compounds. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated varying degrees of in vitro inhibitory activity against α-glucosidase and α-amylase. nih.govresearchgate.net
For example, the compound 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamide, which shares the N-(4-methylphenyl)benzamide moiety, was synthesized and tested for its antidiabetic potential. nih.gov While specific IC50 values for this particular analog were part of a broader study, the series of compounds showed a range of inhibitory potentials against α-glucosidase and α-amylase. nih.govresearchgate.net The study highlighted that the presence of both electron-donating (like the methyl group) and electron-withdrawing groups on the phenyl rings could influence the inhibitory activity. nih.govresearchgate.net
A hypothetical kinetic study of this compound against a potential target enzyme would involve determining key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the compound. This would help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Table 1: Hypothetical Enzymatic Inhibition Data for this compound
| Enzyme Target | IC50 (µM) | Inhibition Type | Ki (µM) |
|---|---|---|---|
| α-Glucosidase | Data not available | Data not available | Data not available |
| α-Amylase | Data not available | Data not available | Data not available |
This table is for illustrative purposes as specific data for the compound is not available.
Receptor Binding Profiles and Ligand-Receptor Interaction Mechanisms (In Vitro)
The benzamide scaffold is a common feature in ligands for various receptors. For example, certain benzamide derivatives have been developed as selective agonists for the 5-HT(4) receptor, which is involved in gastrointestinal motility. nih.gov These compounds typically feature a substituted benzamide core that interacts with specific residues within the receptor's binding pocket.
Another area of interest is the potential interaction with nuclear receptors. Analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide have been studied as potent ligands for the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov While this is a benzenesulfonamide, the dichlorinated phenyl ring is a shared structural feature that could influence binding to such receptors. The binding of these ligands can involve hydrogen bonds and π–π stacking interactions with amino acid residues in the receptor's ligand-binding domain. nih.gov
A comprehensive in vitro receptor binding profile for this compound would involve screening against a panel of receptors to determine its affinity and selectivity. Techniques such as radioligand binding assays or surface plasmon resonance could be employed to quantify the binding affinity (Kd) and the kinetics of association and dissociation. nih.gov
Table 2: Potential Receptor Binding Affinities for this compound
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| 5-HT4 Receptor | Data not available | Data not available |
| PPARγ | Data not available | Data not available |
This table is for illustrative purposes as specific data for the compound is not available.
Cellular Pathway Modulation and Signal Transduction Studies (In Vitro)
Should this compound be found to interact with specific molecular targets such as protein kinases or nuclear receptors, it would likely modulate downstream cellular signaling pathways. For instance, inhibition of a protein kinase could affect phosphorylation cascades involved in cell proliferation, differentiation, or apoptosis. nih.gov
Similarly, if the compound were to act as a ligand for a nuclear receptor like PPARγ, it could influence the expression of genes involved in metabolic regulation. nih.gov In vitro studies to investigate such effects would typically involve treating cultured cells with the compound and then analyzing changes in protein expression, phosphorylation status, or gene expression using techniques like Western blotting, ELISA, and RT-qPCR.
As there is no direct evidence in the reviewed literature of this compound modulating specific cellular pathways, this section remains speculative. Further research is required to elucidate any such activities.
Structure-Activity Relationship (SAR) Derivations for In Vitro Biological Performance of this compound
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
The presence of dichloro- substitution on the benzoyl ring and a methyl group on the N-phenyl ring of this compound are expected to significantly influence its biological activity.
In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the position of a methyl group on the N-phenyl ring was shown to affect inhibitory activity against α-glucosidase and α-amylase. nih.gov Specifically, a methyl group at the meta position resulted in increased inhibitory activity compared to para or ortho positions. nih.gov This suggests that the para-methyl group in this compound will have a specific impact on its activity profile.
The dichlorination pattern on the benzoyl ring is also critical. In the case of benzenesulfonamide modulators of PPARγ, a 2,4-dichloro substitution on the phenyl ring was found to be favorable for activity. nih.gov The 3,4-dichloro pattern in the subject compound would create a different electronic and steric profile, which would in turn affect its interaction with biological targets.
The planarity and rotational freedom of the amide bond and the two aromatic rings in this compound are important stereochemical considerations. X-ray crystallography studies of related compounds, such as 2,6-dichloro-N-(4-methylphenyl)benzamide and 4-chloro-N-(3-methylphenyl)benzamide, have shown that the two benzene (B151609) rings are typically non-coplanar. nih.govnih.govresearchgate.net The dihedral angle between the rings is influenced by the substitution pattern.
For 2,6-dichloro-N-(4-methylphenyl)benzamide, the dihedral angle is approximately 60.9°. nih.govresearchgate.net This significant twist is likely due to the steric hindrance from the ortho-chloro substituents. In contrast, for 4-chloro-N-(3-methylphenyl)benzamide, the dihedral angle is much smaller at 12.4°. nih.gov The 3,4-dichloro substitution pattern in the target compound would result in a specific dihedral angle that would influence how the molecule fits into a binding site.
Evaluation of Antimicrobial Properties in Laboratory Cultures
Detailed research findings and data tables regarding the specific antimicrobial properties of this compound in laboratory cultures are not available in the provided search results. While the broader class of benzamide derivatives has been investigated for antimicrobial, antibacterial, and antifungal effects, specific studies detailing the activity of this compound against various microorganisms could not be located.
General studies on other dichlorinated benzamide derivatives have shown varied antimicrobial potential. For instance, a study on 2,6-dichlorobenzamide derivatives indicated their synthesis for the purpose of evaluating antimicrobial and disinfectant properties. Similarly, research on other N-phenylbenzamides has demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi. However, these findings are not directly applicable to this compound, and specific data including zones of inhibition or minimum inhibitory concentrations (MICs) for this compound are absent from the available literature.
Crystallography and Solid State Chemistry of 3,4 Dichloro N 4 Methylphenyl Benzamide
Polymorphism and Pseudopolymorphism Investigations
There is currently no available data on whether 3,4-dichloro-N-(4-methylphenyl)benzamide exhibits polymorphism (the ability to exist in multiple crystalline forms) or pseudopolymorphism (the formation of solvates or hydrates). Polymorphism screening is a critical step in the solid-state characterization of a compound, as different polymorphs can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. The absence of such studies means that the solid-form landscape of this compound remains unexplored.
Crystal Engineering and Co-crystallization Strategies
Research into the crystal engineering and co-crystallization of this compound has not been reported. Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling intermolecular interactions. Co-crystallization, a common strategy in crystal engineering, involves combining a target molecule with a co-former to create a new crystalline solid with modified properties. Without any studies in this area, the potential for tuning the solid-state properties of this compound through co-crystallization remains unknown.
Intermolecular Interactions and Crystal Packing Motifs
Due to the lack of a determined crystal structure, the intermolecular interactions and crystal packing motifs of this compound are not known. Analysis of a crystal structure would typically reveal the presence of hydrogen bonds (e.g., N-H···O), halogen bonds (e.g., C-Cl···O or C-Cl···π), and other non-covalent interactions that govern how the molecules arrange themselves in the solid state. These interactions are fundamental to understanding the stability and physical properties of the crystalline material.
Solid-State Reactivity and Transformations of this compound
There is no information available regarding the solid-state reactivity or transformations of this compound. Such studies would investigate how the compound behaves in the solid state when subjected to external stimuli such as heat, light, or pressure, and whether it undergoes any chemical reactions or phase transitions.
Advanced Analytical Methodologies for 3,4 Dichloro N 4 Methylphenyl Benzamide in Research Settings
Development of Quantitative Assays for Research Sample Analysis
In research settings, quantitative assays are crucial for determining the concentration of 3,4-dichloro-N-(4-methylphenyl)benzamide in various samples, which could range from reaction mixtures to biological fluids in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a primary technique for developing such assays due to its high resolution, sensitivity, and versatility.
The development of a quantitative assay would involve a rigorous validation process following established guidelines. Key validation parameters are outlined in the table below.
Table 1: Key Validation Parameters for a Quantitative HPLC Assay
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the spiked amount. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in parameters like mobile phase composition, pH, column temperature, and flow rate. |
Detection is commonly achieved using a UV detector, with the wavelength selected based on the UV absorbance maximum of this compound. For enhanced selectivity and sensitivity, particularly in complex matrices, a mass spectrometer can be used as the detector.
Impurity Profiling and Identification of Degradation Products in Synthesized Batches
Impurity profiling is a critical aspect of chemical synthesis, as the presence of impurities can significantly impact the properties and biological activity of the target compound. For this compound, impurities can arise from various sources, including the starting materials, by-products of the synthesis, and degradation of the final compound. scispace.com
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-methylaniline. Potential impurities originating from this synthesis could include:
Unreacted starting materials: 3,4-dichlorobenzoic acid (from hydrolysis of the acid chloride) and 4-methylaniline.
By-products: Isomeric forms of the product if the starting materials are not pure, or products from side reactions.
Residual solvents: Solvents used in the synthesis and purification steps. scispace.com
Degradation products can form under various stress conditions such as exposure to light, heat, humidity, and extreme pH. scispace.com For amide-containing compounds, hydrolysis of the amide bond to form 3,4-dichlorobenzoic acid and 4-methylaniline is a common degradation pathway.
A combination of chromatographic and spectroscopic techniques is employed for impurity profiling. HPLC with a photodiode array (PDA) detector is often the first step to separate and detect impurities. The PDA detector provides UV spectra of the impurities, which can give clues about their structure. For structure elucidation, hyphenated techniques like LC-MS and GC-MS are indispensable.
Table 2: Potential Impurities and Degradation Products of this compound
| Compound Name | Type | Potential Origin |
| 3,4-Dichlorobenzoic acid | Starting material/Degradation product | Incomplete reaction or hydrolysis of the amide bond. |
| 4-Methylaniline | Starting material/Degradation product | Incomplete reaction or hydrolysis of the amide bond. |
| Isomeric dichloro-N-(4-methylphenyl)benzamides | By-product | Impurities in the 3,4-dichlorobenzoyl chloride starting material. |
| N,N'-bis(4-methylphenyl)urea | By-product | Reaction of 4-methylaniline with phosgene or a phosgene equivalent, if present as an impurity. |
Chiral Separation and Enantiomeric Purity Determination (if applicable)
Chirality is a key consideration for many biologically active molecules. However, this compound is an achiral molecule as it does not possess a stereocenter (a carbon atom bonded to four different groups). Therefore, chiral separation and enantiomeric purity determination are not applicable to this compound.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of unknown compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound due to the compound's polarity and thermal lability. A reverse-phase HPLC system, as described for quantitative analysis, can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule. The mass spectrometer provides the molecular weight of the parent compound and its fragments, which is invaluable for confirming the identity of the main peak and for elucidating the structures of any impurities or degradation products. Multi-analyte LC-MS/MS methods can be developed for the simultaneous screening and quantification of the target compound and its potential impurities. nih.govshimadzu.comchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, particularly for assessing the presence of volatile and semi-volatile impurities. The compound itself is likely to be sufficiently volatile and thermally stable for GC analysis. A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer detector provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. This technique is also highly effective for the identification of residual solvents from the synthesis. The analysis of related N,N-dimethylbenzamide has been successfully demonstrated using GC-MS. nih.gov
The choice between LC-MS and GC-MS often depends on the specific analytical challenge. LC-MS is generally preferred for non-volatile and thermally sensitive compounds, while GC-MS excels in the analysis of volatile compounds and provides highly reproducible mass spectra that can be compared against extensive libraries for compound identification.
Table 3: Comparison of LC-MS and GC-MS for the Analysis of this compound
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Well-suited for polar, non-volatile, and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI), Chemical Ionization (CI). |
| Information Provided | Molecular weight and structural information from fragmentation. | Detailed structural information from characteristic fragmentation patterns. |
| Primary Use Cases | Quantitative analysis, impurity profiling of non-volatile compounds, analysis in biological matrices. | Identification of volatile and semi-volatile impurities, residual solvent analysis, confirmation of identity through library matching. |
Future Research Trajectories and Emerging Avenues for 3,4 Dichloro N 4 Methylphenyl Benzamide
Integration with Advanced Functional Materials Research
The structural characteristics of 3,4-dichloro-N-(4-methylphenyl)benzamide, featuring a rigid benzanilide (B160483) core with reactive chloro- and methyl-substituents, suggest its potential as a building block in the synthesis of advanced functional materials. Research in this area could focus on leveraging these features to create materials with novel electronic, optical, or bioactive properties.
The benzanilide structure is a known component in molecules with diverse bioactivities, which could be harnessed in the development of functional materials for biomedical applications. rsc.org For instance, incorporating this compound into polymers could yield materials with inherent antimicrobial or antifungal properties, a field of significant interest. nanobioletters.comnih.gov The dichloro substitution pattern on the benzoyl ring and the methyl group on the N-phenyl ring could be systematically varied to tune the material's properties, such as its interaction with biological systems or its performance as a component in electronic devices.
Future research could investigate the polymerization of derivatives of this compound to create novel polymers with tailored properties. The presence of the amide linkage offers hydrogen bonding capabilities, which can influence the mechanical and thermal properties of the resulting materials. Furthermore, the aromatic rings provide a scaffold for π-π stacking interactions, which are crucial for charge transport in organic electronics. The exploration of this compound in the context of organic semiconductors or as a component in stimuli-responsive materials represents a promising, albeit currently underexplored, avenue of research.
Exploration of Novel Synthetic Methodologies and Reagents
The synthesis of amides, including this compound, is a cornerstone of organic chemistry. researchgate.net Traditionally, this involves the coupling of a carboxylic acid (3,4-dichlorobenzoic acid) and an amine (4-methylaniline), often requiring coupling reagents. luxembourg-bio.com Future research is likely to focus on developing more efficient, sustainable, and atom-economical synthetic routes.
Modern amide bond formation is moving away from traditional coupling reagents to avoid the generation of stoichiometric byproducts. luxembourg-bio.comnih.gov Novel "green" methodologies are emerging, such as those utilizing catalytic systems or operating in environmentally benign solvents like water. nih.govluxembourg-bio.com For the synthesis of this compound, research could explore one-pot procedures that start from more fundamental precursors. For example, methods for the direct synthesis of N-aryl amides from nitroarenes and acyl chlorides have been developed, which could be adapted for this specific compound. nih.gov
Another area of exploration is the use of flow chemistry. Flow-to-flow technologies, which use recyclable coupling agents, can generate amides efficiently and with high yields, offering a scalable and continuous manufacturing process. acs.org Additionally, the development of novel reagents for amide bond formation continues to be an active area of research. peptide.com The application of these new reagents to the synthesis of this compound could lead to improved yields, reduced reaction times, and milder reaction conditions. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Amide Bond Formation
| Methodology | Reagents/Catalysts | Advantages | Potential Application for this compound |
|---|---|---|---|
| Traditional Coupling | DCC, HOBt, HATU | Well-established, versatile | Standard laboratory synthesis |
| Green Chemistry | Dithiocarbamates, Boronic acid catalysts | Reduced waste, use of safer solvents | Environmentally friendly industrial production |
| Flow Chemistry | Recyclable coupling agents (e.g., DPDTC) | Scalable, continuous process, high yields | Large-scale, efficient manufacturing |
| Novel Reagents | Cyanuric fluoride, Deoxo-Fluor | Efficient for challenging substrates | Overcoming potential steric hindrance or electronic deactivation |
| Direct Synthesis from Nitroarenes | Fe-mediated reduction | Utilizes readily available starting materials | A more direct route from nitro-precursors |
Application of Machine Learning and AI in Compound Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. researchgate.netschrodinger.com These computational tools can predict the properties and activities of molecules, thereby accelerating the design of new compounds with desired characteristics. researchgate.netnih.gov For this compound, ML and AI can be employed to explore its potential applications and to design novel derivatives with enhanced performance.
ML models can be trained on large datasets of compounds to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. researchgate.netnih.gov By inputting the structure of this compound into such models, researchers could gain insights into its potential as a therapeutic agent or as a functional material. For example, quantitative structure-activity relationship (QSAR) models could be developed to predict its efficacy as a kinase inhibitor, a class of drugs where benzamide (B126) derivatives have shown promise. nih.govmdpi.com
Furthermore, generative AI models can be used to design novel molecules based on a desired set of properties. Starting with the scaffold of this compound, these models could suggest modifications to the substitution pattern to optimize a specific activity. researchgate.net This in silico approach significantly reduces the time and cost associated with synthesizing and screening new compounds. The application of ML and AI could thus guide future research by identifying the most promising avenues for the development of new drugs and materials based on this chemical entity. amanote.com
Discovery of Undiscovered In Vitro Biological Mechanisms and Targets
While the biological activities of many benzanilide derivatives have been explored, the specific in vitro mechanisms and targets of this compound may hold undiscovered potential. nih.govnih.gov The structural similarity to known bioactive compounds suggests that it could interact with a variety of biological targets.
Benzamides are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nanobioletters.comnih.gov For instance, certain N-aryl benzamides have shown activity against various bacterial and fungal strains. nanobioletters.comscielo.br Future research could involve screening this compound against a diverse panel of microbial pathogens to identify any potential antimicrobial properties.
In the context of cancer research, many kinase inhibitors incorporate a benzamide or a similar amide-based scaffold. nih.gov The specific substitution pattern of this compound could confer selectivity for particular kinases involved in cell signaling pathways. In vitro kinase assays could reveal novel inhibitory activities against kinases that have not yet been targeted by existing drugs. nih.gov Furthermore, unbiased screening approaches, such as phenotypic screening on various cancer cell lines, could uncover unexpected biological activities and lead to the identification of novel cellular targets and mechanisms of action. mdpi.com
Table 2: Potential In Vitro Biological Activities for Investigation
| Biological Area | Potential Target/Mechanism | Rationale based on Benzanilide Derivatives |
|---|---|---|
| Antimicrobial | Bacterial cell wall synthesis, Fungal enzymes | Many N-aryl amides exhibit antibacterial and antifungal properties. nanobioletters.comscielo.br |
| Anticancer | Protein kinases (e.g., Bcr-Abl), Tubulin polymerization | The benzamide scaffold is a common feature in kinase inhibitors and other anticancer agents. nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Cytokine production | Some amide derivatives possess anti-inflammatory activity. nih.gov |
| Ion Channel Modulation | Potassium channels (e.g., BK channels) | Certain benzanilides are known to be potassium channel openers. nih.gov |
Development of Prodrug Strategies for Enhanced In Vitro Efficacy (in academic context)
In an academic research setting, enhancing the efficacy of a compound in vitro can be crucial for elucidating its mechanism of action and for validating it as a lead for further development. The prodrug approach, which involves chemically modifying a drug to improve its properties, can be a valuable tool in this context. researchgate.netorientjchem.org For this compound, prodrug strategies could be designed to improve its solubility, cellular uptake, or target engagement in in vitro models.
A common challenge in in vitro studies is the poor aqueous solubility of small molecules, which can lead to inaccurate assessment of their biological activity. nih.gov Prodrug strategies can be employed to transiently introduce hydrophilic groups to the molecule, thereby increasing its solubility in cell culture media. For this compound, a prodrug could be designed by attaching a polar moiety, such as a phosphate (B84403) or an amino acid, to the molecule. This moiety would then be cleaved by intracellular enzymes to release the active compound. nih.gov
Another application of the prodrug concept is to improve the cellular permeability of a compound. researchgate.net If this compound has poor cell membrane penetration, its N-H group could be modified to create a more lipophilic derivative that can more easily cross the cell membrane. nih.gov Once inside the cell, the modifying group would be removed to regenerate the parent compound. This approach can be particularly useful for studying the intracellular targets of a molecule. nih.gov The design of such prodrugs requires a careful consideration of the chemical linkage to ensure that it is stable in the culture medium but readily cleaved inside the cells. orientjchem.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
